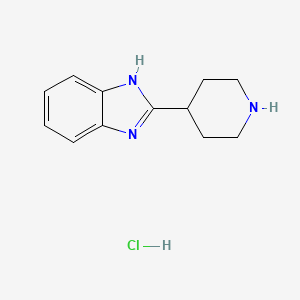

2-ピペリジン-4-イル-1H-ベンゾイミダゾール塩酸塩

概要

説明

2-Piperidin-4-yl-1H-benzimidazole is a chemical compound used as a reagent in the synthesis of various derivatives. These derivatives have been found to be potent sodium channel blockers for the treatment of ischemic stroke . It is also used in the synthesis of 2,3,5-trisubstituted pyridine derivatives as potent Akt1/Akt2 dual inhibitors .

Synthesis Analysis

A novel 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole derivative with good anti-inflammatory activity was identified from an in-house library. Based on this hit compound, two series of 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole derivatives were designed and synthesized as novel anti-inflammatory agents .Molecular Structure Analysis

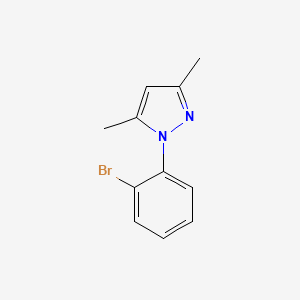

The molecular formula of 2-Piperidin-4-yl-1H-benzimidazole is C12H15N3. The InChI representation of the molecule is InChI=1S/C12H15N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) .Chemical Reactions Analysis

2-Piperidin-4-yl-1H-benzimidazole has been used as a reagent in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of ischemic stroke . It is also used as a reagent in the synthesis of 2,3,5-trisubstituted pyridine derivatives as potent Akt1/Akt2 dual inhibitors .Physical and Chemical Properties Analysis

The molecular weight of 2-Piperidin-4-yl-1H-benzimidazole is 201.27 g/mol. It has a XLogP3 value of 1.9, indicating its lipophilicity. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .科学的研究の応用

虚血性脳卒中のナトリウムチャネルブロッカー

2-ピペリジン-4-イル-1H-ベンゾイミダゾール塩酸塩: は、3-アミノ-1-(5-インダニルオキシ)-2-プロパノール誘導体の合成における試薬として使用されます。 これらの誘導体は、強力なナトリウムチャネルブロッカーであり、虚血性脳卒中の治療に不可欠です 。ナトリウムチャネルを阻害することにより、これらの化合物は、脳卒中時に神経細胞の損傷に寄与する興奮毒性を軽減することができます。

Akt1/Akt2デュアルインヒビター

この化合物は、2,3,5-トリ置換ピリジン誘導体の生成にも使用されます。 これらの誘導体は、Akt1およびAkt2の強力な阻害剤として作用します。Akt1およびAkt2は、グルコース代謝、アポトーシス、細胞増殖、転写、細胞移動など、さまざまな細胞プロセスに関与するセリン/スレオニン特異的タンパク質キナーゼです .

アレルギー性鼻炎および慢性特発性蕁麻疹

2-ピペリジン-4-イル-1H-ベンゾイミダゾール塩酸塩の不純物である1-(2-エトキシエチル)-2-(ピペリジン-4-イル)-1H-ベンゾ[d]イミダゾール塩酸塩は、ビラスチンに関連しています。 ビラスチンは、非鎮静性H1-ヒスタミン拮抗剤であり、アレルギー性鼻炎および慢性特発性蕁麻疹の症状治療に使用されます .

生命科学研究

この化合物は、初期発見研究者に提供される独自の化学物質のコレクションの一部です。 それは、有機合成、材料科学、クロマトグラフィー、分析を含む生命科学研究のさまざまな分野で使用されています .

有機合成

有機化学では、2-ピペリジン-4-イル-1H-ベンゾイミダゾール塩酸塩は、複雑な分子構造を構築するための汎用性の高い試薬として機能します。 有機合成におけるその役割は、その反応性とさまざまな官能基との安定な化合物を形成する能力のために重要です .

材料科学

材料科学の研究者は、この化合物を用いて、導電率の向上や熱安定性の向上など、特定の特性を持つ新しい材料を開発する可能性があります。 ベンゾイミダゾール部分は他の分子や材料と相互作用することができ、ナノテクノロジーやエレクトロニクスにおける革新的な用途につながる可能性があります .

作用機序

Target of Action

It’s structurally similar compounds have been used as reagents in the synthesis of derivatives that act as potent sodium channel blockers .

Mode of Action

Based on its use in the synthesis of sodium channel blockers, it can be inferred that it may interact with sodium channels, leading to changes in the membrane potential and affecting the propagation of action potentials .

Biochemical Pathways

Sodium channel blockers typically affect the action potential pathway in neurons, preventing the initiation and propagation of action potentials .

Result of Action

As a potential sodium channel blocker, it could potentially inhibit the propagation of action potentials, affecting neuronal signaling .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound is known to act as a reagent in the synthesis of various derivatives, such as 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which are potent sodium channel blockers used in the treatment of ischemic stroke . Additionally, 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride is involved in the synthesis of 2,3,5-trisubstituted pyridine derivatives, which are potent dual inhibitors of Akt1 and Akt2 . These interactions highlight the compound’s versatility and importance in biochemical research.

Cellular Effects

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride has been shown to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with sodium channels can alter the electrical activity of cells, impacting processes such as neurotransmission and muscle contraction . Furthermore, its role as an Akt1/Akt2 dual inhibitor suggests that it can modulate cell survival and proliferation pathways, which are critical in cancer research and therapy . These effects demonstrate the compound’s potential in influencing cellular behavior and function.

Molecular Mechanism

The molecular mechanism of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to act as a sodium channel blocker is attributed to its binding to the channel’s active site, preventing the flow of sodium ions and thereby modulating cellular excitability . Additionally, its role as an Akt1/Akt2 dual inhibitor involves binding to the kinase domains of these proteins, inhibiting their activity and downstream signaling pathways . These molecular interactions underline the compound’s mechanism of action at the biochemical level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride can change over time due to factors such as stability and degradation. The compound is known to be stable under specific storage conditions, such as keeping it in a dark place and at room temperature . Its long-term effects on cellular function can vary depending on the experimental conditions and duration of exposure. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of sodium channels and Akt1/Akt2 activity, resulting in long-term changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride in animal models vary with different dosages. At lower doses, the compound can effectively inhibit sodium channels and Akt1/Akt2 activity without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as disruption of normal cellular functions and induction of apoptosis . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism can influence its bioavailability and efficacy in biochemical reactions. For example, its interaction with enzymes involved in sodium channel regulation and Akt1/Akt2 signaling pathways can affect the overall metabolic flux and levels of metabolites . Understanding these metabolic pathways is crucial for optimizing the compound’s use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound’s ability to bind to sodium channels and Akt1/Akt2 proteins can facilitate its transport to specific cellular sites where these proteins are localized . This targeted distribution is essential for the compound’s efficacy in modulating cellular functions.

Subcellular Localization

The subcellular localization of 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with sodium channels and Akt1/Akt2 proteins suggests that it may localize to the plasma membrane and cytoplasm, where these proteins are predominantly found . This localization is critical for the compound’s activity and function in modulating cellular processes.

特性

IUPAC Name |

2-piperidin-4-yl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUPRHWFNRDEYSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=CC=CC=C3N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656388 | |

| Record name | 2-(Piperidin-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824403-74-9 | |

| Record name | 2-(Piperidin-4-yl)-1H-benzimidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloro-6-{[1-(pyridin-3-yl)ethyl]amino}pyridine-3-carboxylic acid](/img/structure/B1371095.png)